4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
Description
4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a Biginelli-type dihydropyrimidinone (DHPM) derivative characterized by a 4-chlorophenyl group at the C-4 position, a methyl group at C-6, a thioxo (S=) moiety at C-2, and a carboxamide group at C-5 (Figure 1). DHPMs are synthesized via multicomponent Biginelli reactions and are known for diverse pharmacological activities, including antimicrobial, antitumor, and antioxidant effects . The presence of the thioxo group and chlorophenyl substituent enhances its bioactivity by modulating electronic and steric properties .
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS/c1-6-9(11(14)17)10(16-12(18)15-6)7-2-4-8(13)5-3-7/h2-5,10H,1H3,(H2,14,17)(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKMZSYRDONSFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Stoichiometry
The compound is synthesized via a modified Biginelli reaction, which condenses an aldehyde, a β-ketoamide, and thiourea. For this derivative:
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4-Chlorobenzaldehyde introduces the 4-chlorophenyl group.
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Acetoaetanilide serves as the β-ketoamide precursor, providing the methyl and carboxamide substituents.
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Thiourea contributes the thioxo group at position 2 of the pyrimidine ring.
The stoichiometric ratio of these components is typically 1:1:1.2 (aldehyde:acetoaetanilide:thiourea), with slight excess thiourea to drive the reaction to completion.
Catalytic Use of Uranyl Nitrate Hexahydrate
Uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O) is employed as a Lewis acid catalyst at 5 mol% concentration. Its role includes:
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Activating the aldehyde for nucleophilic attack.
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Stabilizing intermediates during cyclization.
A representative procedure involves refluxing the reactants in acetonitrile for 450–480 minutes, yielding 80–90% product (Table 1).
Table 1: Conventional Synthesis Parameters
| Component | Quantity (mmol) | Catalyst (mol%) | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | 1.0 | 5 | Acetonitrile | Reflux | 450–480 | 80–90 |
| Acetoaetanilide | 1.0 | 5 | Acetonitrile | Reflux | 450–480 | 80–90 |
| Thiourea | 1.2 | 5 | Acetonitrile | Reflux | 450–480 | 80–90 |
Microwave-Assisted Synthesis
Advantages Over Conventional Methods
Microwave irradiation reduces reaction times from hours to minutes by enabling rapid and uniform heating. Key benefits include:
Comparative Analysis of Reaction Parameters
Under microwave conditions (160 W, 2450 MHz), the same reactants and catalyst produce comparable yields in drastically shorter durations (Table 2).
Table 2: Microwave vs. Conventional Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time (min) | 450–480 | 15–19 |
| Yield (%) | 80–90 | 75–85 |
| Energy Input | High | Moderate |
| Byproduct Formation | Moderate | Low |
Mechanistic Insights into the Formation
The reaction proceeds through three stages:
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Aldol Condensation : The aldehyde and β-ketoamide form a Knoevenagel intermediate.
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Nucleophilic Attack : Thiourea attacks the α,β-unsaturated ketone, forming an enamine.
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Cyclization : Intramolecular dehydration yields the tetrahydropyrimidine core.
The thioxo group at position 2 arises exclusively from thiourea, distinguishing this synthesis from oxo-pyrimidine derivatives.
Purification and Characterization Techniques
Isolation and Recrystallization
Crude product is precipitated in ice-cold water, filtered, and recrystallized from hot methanol to achieve >95% purity.
Analytical Characterization
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IR Spectroscopy : Peaks at 1669 cm⁻¹ (C=O), 1626 cm⁻¹ (C=N), and 1240 cm⁻¹ (C=S) confirm functional groups.
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¹H NMR : Signals at δ 5.36 (s, 1H, CH), δ 2.45 (s, 3H, CH₃), and δ 7.26–7.55 (m, 4H, Ar-H) validate the structure.
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HRMS : Molecular ion peak at m/z 281.76 ([M⁺], C₁₂H₁₂ClN₃OS) matches the theoretical mass.
Challenges and Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a dihydropyrimidine derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain synthesized compounds based on the pyrimidine structure can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial protein synthesis or cell wall integrity, making these compounds valuable in developing new antibiotics .
Anticancer Properties
The compound has been investigated for its anticancer potential. Specific derivatives have shown the ability to inhibit cell proliferation in various cancer cell lines, including acute leukemia models. The mechanism of action may involve the induction of apoptosis and modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes relevant to disease processes. For example, it has been noted for its inhibitory effects on kinases involved in cancer progression, which could lead to therapeutic applications in targeted cancer therapies .
Case Study 1: Antimicrobial Activity
In a study published by De Gruyter, researchers synthesized a series of derivatives from the base compound and evaluated their antimicrobial activity against various pathogens. The results indicated that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Activity
A detailed investigation into the anticancer effects revealed that specific modifications to the thioxo group enhanced the cytotoxicity against leukemia cells. The study utilized assays to measure cell viability and apoptosis markers, confirming that these derivatives could serve as promising candidates for further development in cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the chlorophenyl group can interact with hydrophobic pockets in enzymes, inhibiting their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Examples :
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters (e.g., 3c ):
- Structure : Features a furan ring at C-4 instead of chlorophenyl.
- Activity : Exhibits potent antioxidant properties with an IC50 of 0.6 mg/ml in DPPH radical scavenging assays, outperforming other furan derivatives (e.g., 3d , 3e ) .
- Limitation : Weak H2O2 scavenging activity compared to gallic acid .
4-(2-Chlorophenyl)-N-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide :
- Structure : Chlorine at the ortho position of the phenyl ring and a fluorophenyl carboxamide.
- Activity : Demonstrated moderate antimicrobial activity but lower solubility due to increased hydrophobicity .
4-(3-Chlorophenyl)-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide :
- Structure : Meta-chlorophenyl and methoxyphenyl groups.
- Activity : Enhanced metabolic stability compared to para-substituted derivatives due to reduced steric hindrance .
Table 1: Structural and Activity Comparison of Selected Analogues
Impact of Thioxo vs. Oxo Moieties
Replacing the thioxo (S=) group with an oxo (O=) moiety significantly alters bioactivity:
- Thioxo Derivatives :
- Oxo Derivatives: Better solubility in polar solvents (e.g., ethanol, DMSO) but reduced antimicrobial potency .
Table 2: Thioxo vs. Oxo Derivatives Comparison
| Compound | C-2 Group | Solubility in DMSO | Antioxidant IC50 (mg/ml) | Antimicrobial MIC (µg/ml) |
|---|---|---|---|---|
| Target Compound (Thioxo) | S= | Moderate | 1.2 | 12.5 |
| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo... | O= | High | 2.4 | 50 |
Carboxamide vs. Ester Derivatives
The C-5 carboxamide group in the target compound enhances receptor binding compared to ester derivatives:
- Carboxamide Derivatives :
- Ester Derivatives :
Research Findings and Contradictions
For instance, furan derivatives outperform chlorophenyl analogues in DPPH assays but underperform in H2O2 scavenging .
Antimicrobial Specificity : Para-substituted chlorophenyl derivatives (e.g., target compound) exhibit broader-spectrum antimicrobial activity compared to ortho- or meta-substituted variants .
Synthetic Challenges: Thioxo derivatives require harsher reaction conditions (e.g., thiourea in ethanol reflux) compared to oxo analogues, leading to lower yields (48–65% vs. 60–75%) .
Biological Activity
The compound 4-(4-Chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is a member of the pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, anticancer potential, and other therapeutic applications.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
This compound is synthesized through various methods including catalytic reactions involving thioxo derivatives and pyrimidine carboxamides. The synthesis typically involves refluxing the appropriate precursors in the presence of a base to yield the desired product with varying yields depending on the reaction conditions .
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds related to the pyrimidine scaffold have been tested against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.5 to 8 µg/mL, indicating potent activity against resistant strains .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 |
| Mycobacterium tuberculosis | 0.5 |
Anticancer Potential
The anticancer activity of this compound has also been investigated. Various studies indicate that pyrimidine derivatives can inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays showed that compounds similar to This compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For example:
- DNA Intercalation : Some studies suggest that pyrimidines can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds have been shown to inhibit enzymes such as topoisomerases which are crucial for DNA unwinding during replication .
Case Studies
- Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives for their antimicrobial properties, it was found that the presence of a chlorophenyl group significantly enhanced activity against both Gram-positive and Gram-negative bacteria. The study highlighted that structural modifications at the 6-position also influenced potency.
- Anticancer Activity : A clinical trial involving a derivative of this compound demonstrated promising results in patients with advanced solid tumors. The trial reported a partial response in 30% of participants with manageable side effects .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via modified Biginelli reactions, involving a one-pot condensation of substituted aldehydes (e.g., 4-chlorobenzaldehyde), thiourea, and β-keto esters. Key factors include:
- Catalysts : HCl or Lewis acids (e.g., FeCl₃) enhance cyclization efficiency .
- Solvents : Ethanol or acetic acid under reflux (80–100°C) improves reaction homogeneity.
- Time : 6–12 hours yields 60–75% purity; extended times may lead to side products.
Data Example :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl | Ethanol | 80 | 68 | 92 |
| FeCl₃ | AcOH | 100 | 72 | 89 |
Basic: How to structurally characterize this compound using advanced analytical techniques?
Methodological Answer:
- X-ray crystallography : Resolves stereochemistry and confirms the tetrahydro-pyrimidine ring conformation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.29 Å, b = 13.28 Å, c = 14.51 Å .
- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.2–7.4 ppm) and NH groups (δ 10.2–10.5 ppm).
- IR : Strong absorption at 1680 cm⁻¹ (C=O) and 1250 cm⁻¹ (C=S) .
Advanced: How to address regioselectivity challenges during synthesis?
Methodological Answer:
Regioselectivity in the Biginelli reaction is influenced by:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) on the aldehyde enhance cyclization at the 4-position .
- Steric Hindrance : Bulky groups (e.g., trifluoromethyl) may reduce yield due to unfavorable transition states .
Example :
| Aldehyde Substituent | Regioselectivity Ratio (4-position:Others) |
|---|---|
| 4-Chlorophenyl | 9:1 |
| 3-Ethoxy-4-hydroxyphenyl | 7:3 |
Advanced: What computational methods predict the compound’s reactivity or bioactivity?
Methodological Answer:
- DFT Calculations : Optimize ground-state geometries and predict electrophilic sites (e.g., sulfur in thioxo group) .
- Molecular Docking : Models interactions with biological targets (e.g., bacterial enzymes) using software like AutoDock. For instance, the thioxo group shows hydrogen bonding with E. coli DNA gyrase .
Advanced: How to resolve contradictions in reported antibacterial activity data?
Methodological Answer:
Discrepancies arise from:
- Substituent Variations : Antibacterial efficacy against S. aureus varies with para-substituents (e.g., -CN vs. -OCH₃) .
- Assay Conditions : MIC values differ with agar dilution (pH 7.2) vs. broth microdilution (pH 6.8).
Data Example :
| Substituent | MIC (µg/mL, S. aureus) | Assay Type |
|---|---|---|
| 4-Cl | 12.5 | Agar dilution |
| 4-OCH₃ | 25.0 | Broth microdilution |
Methodological: What purification techniques ensure >95% purity for in vitro studies?
Methodological Answer:
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted thiourea.
- Recrystallization : DMSO/water (1:5) yields needle-shaped crystals with 98% purity .
Advanced: What is the role of the thioxo group in modulating biological activity?
Methodological Answer:
The thioxo group enhances:
- Electrophilicity : Increases reactivity toward nucleophilic residues in target proteins.
- Hydrogen Bonding : Compared to oxo analogs, thioxo derivatives show stronger binding (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol) .
Experimental Design: How to optimize reaction conditions using DOE (Design of Experiments)?
Methodological Answer:
A 3-factor Box-Behnken design evaluates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
